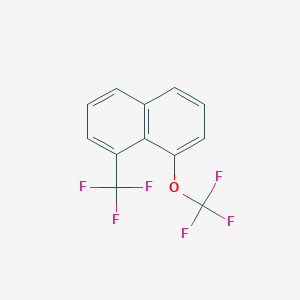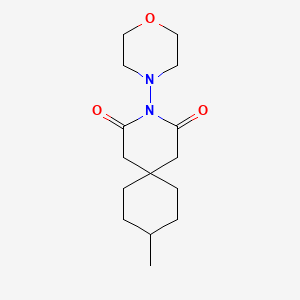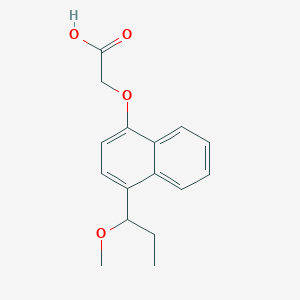
2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid is an organic compound that belongs to the class of naphthyl acetic acids This compound is characterized by the presence of a naphthalene ring substituted with a methoxypropyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid typically involves the reaction of 4-(1-methoxypropyl)naphthalene with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the naphthalene ring and the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Esterification reactions typically use acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of esters.
Scientific Research Applications
2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthaleneacetic acid: A simpler analog without the methoxypropyl group.
4-Methoxy-naphthalen-1-yl acetic acid: Similar structure but with a methoxy group directly attached to the naphthalene ring.
Uniqueness
2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid is unique due to the presence of the methoxypropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[4-(1-methoxypropyl)naphthalen-1-yl]oxyacetic acid |
InChI |
InChI=1S/C16H18O4/c1-3-14(19-2)13-8-9-15(20-10-16(17)18)12-7-5-4-6-11(12)13/h4-9,14H,3,10H2,1-2H3,(H,17,18) |
InChI Key |
UTZCNCVRFLFMGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C2=CC=CC=C21)OCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)


![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
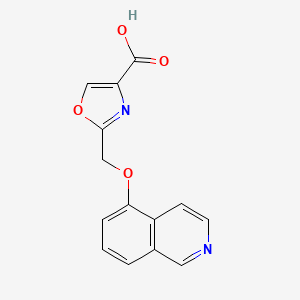


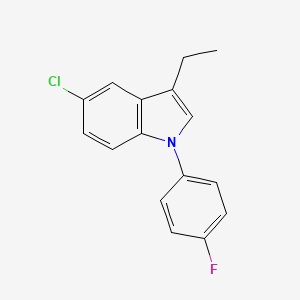

![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)
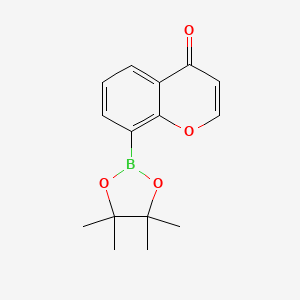
![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)
